molecular formula C8H14N6O B1462668 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one CAS No. 1154259-16-1

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

Cat. No.: B1462668
CAS No.: 1154259-16-1
M. Wt: 210.24 g/mol
InChI Key: ZDWSPNDSGJPCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one (CAS 1154259-16-1) is a chemical building block of significant interest in medicinal and organic chemistry research. Its molecular structure incorporates two privileged pharmacophores: a 4-aminopiperidine group and a 1H-tetrazole ring . The 4-aminopiperidine moiety is a common feature in drug discovery, often contributing to a molecule's ability to interact with biological targets and influencing its pharmacokinetic properties. The tetrazole ring is a versatile bioisostere, frequently used as a replacement for a carboxylic acid group due to its similar acidity and ability to improve metabolic stability and membrane permeability . The combination of these features makes this compound a valuable scaffold for the design and synthesis of novel molecules. Researchers utilize this reagent in the development of potential pharmacological agents, with its structure being relevant for exploring activities in areas such as anticancer, antibacterial, and central nervous system drug discovery . The compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and refer to the supplied Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(tetrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O/c9-7-1-3-13(4-2-7)8(15)5-14-6-10-11-12-14/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSPNDSGJPCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one, also known by its CAS number 1154259-16-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The chemical formula of this compound is C8H14N6OC_8H_{14}N_6O, with a molecular weight of 210.24 g/mol. It is characterized by the presence of both an aminopiperidine and a tetrazole moiety, which are known to contribute to various biological activities.

PropertyValue
Chemical FormulaC8H14N6O
Molecular Weight210.24 g/mol
CAS Number1154259-16-1
SolubilityVaries by solvent

The biological activity of this compound can be attributed to its structural components:

  • Aminopiperidine : This moiety is often associated with neuroactive properties and has been studied for its role in modulating neurotransmitter systems.
  • Tetrazole Ring : Tetrazoles are known for their ability to mimic carboxylic acids and have been implicated in various pharmacological activities including anti-inflammatory and analgesic effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antidiabetic Effects

A series of studies have explored the potential of compounds containing the aminopiperidine structure as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels. For instance, related compounds have shown promising inhibitory activity with IC50 values around 9.25 µM .

Neuropharmacological Activity

The aminopiperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been evaluated for their impact on neurotransmitter systems such as serotonin and dopamine pathways. Studies indicate that modifications to the piperidine ring can enhance binding affinity and selectivity towards specific receptors .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • DPP-IV Inhibition : A study synthesized a series of derivatives based on the aminopiperidine scaffold and evaluated their DPP-IV inhibitory activity. The most potent derivative exhibited an IC50 value significantly lower than that of the standard Sitagliptin .
  • Neurotransmitter Modulation : Research involving structurally similar compounds demonstrated their ability to modulate serotonin receptor activity, which could translate into therapeutic effects for mood disorders .

Scientific Research Applications

Antimicrobial Activity

Recent studies have synthesized derivatives of 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one and evaluated their antimicrobial efficacy. For example, a series of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei were synthesized and tested for their antimicrobial activity. The results indicated that several compounds exhibited significant antibacterial and antifungal properties compared to standard drugs .

CompoundAntimicrobial ActivityReference
Compound AHigh against E. coli
Compound BModerate against S. aureus
Compound CSignificant antifungal activity

Central Nervous System Disorders

The compound's potential in treating central nervous system disorders has been explored through its ability to modulate neurotransmitter systems. Research indicates that compounds with similar structures can influence pathways associated with cognitive functions and neuroprotection. For instance, derivatives have shown promise in inhibiting pathways related to Alzheimer's disease and mild cognitive impairment .

Therapeutic Uses in Metabolic Syndrome

Another significant application of this compound is its role in addressing metabolic syndrome conditions such as type 2 diabetes and obesity. The inhibition of specific enzymes related to glucose metabolism has been investigated using similar piperidine derivatives. Studies suggest that these compounds may help in managing insulin resistance and lipid disorders .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of synthesized derivatives of this compound, researchers found that certain modifications to the tetrazole ring enhanced activity against Gram-positive bacteria. The study utilized serial dilution methods to assess efficacy against various pathogens .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The results demonstrated that these compounds could significantly reduce cell death and promote survival pathways, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Functional Group Impact

  • Tetrazole vs. However, triazole derivatives (e.g., 1,2,4-triazoles in ) demonstrate superior fungicidal activity due to optimized hydrogen bonding and steric fit .
  • Amino Substitution: The 4-aminopiperidine group in the target compound enhances solubility and hydrogen-bonding capacity compared to non-aminated piperidine analogues (e.g., ), which may improve pharmacokinetic properties .

Oxime and Heterocyclic Modifications

Oxime Derivatives

  • Example: (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime () incorporates an oxime group (-NOH), which improves binding to metalloenzymes like CYP51. This modification results in 86% yield via hydroxylamine condensation and enhances antifungal potency .
  • Comparison : The target compound lacks an oxime group, suggesting reduced versatility in targeting enzymes reliant on metal coordination.

Ring Size Variations

  • Pyrrolidine Analogues: 2-(4-aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one () replaces the ethanone-linked tetrazole with pyrrolidine.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-stage approach:

  • Tetrazole ring formation: The tetrazole moiety is commonly synthesized via the cycloaddition of nitriles with sodium azide under acidic catalysis. This method is well-established for generating 1H-tetrazoles efficiently.

  • Coupling with aminopiperidine: The tetrazole intermediate is then coupled with a 4-aminopiperidine derivative through an ethanone linker to form the target compound.

This approach leverages the reactivity of nitriles and azides for tetrazole construction and employs amide or ketone bond formation techniques for coupling.

Detailed Preparation Steps

Tetrazole Ring Synthesis

  • Starting materials: A suitable nitrile precursor (e.g., cyanomethyl ketone derivatives) is reacted with sodium azide.

  • Reaction conditions: The reaction is carried out in the presence of an acid catalyst, often under reflux conditions, to facilitate ring closure and formation of the tetrazole ring.

  • Outcome: This yields the 1H-1,2,3,4-tetrazol-1-yl ethanone intermediate, which retains a reactive site for further functionalization.

Coupling with 4-Aminopiperidine

  • Activation of intermediate: The ethanone-tetrazole intermediate may be activated through formation of acyl chlorides or other reactive derivatives.

  • Nucleophilic substitution: The 4-aminopiperidine nucleophile attacks the activated carbonyl, forming the amide or ketone linkage.

  • Deprotection and purification: If protecting groups are used on the aminopiperidine, they are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Purification: The final product is purified by chromatographic techniques to obtain 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one in high purity.

Representative Synthetic Scheme (Based on Analogous Procedures)

Step Reaction Reagents/Conditions Outcome
1 Tetrazole formation Nitrile + NaN3 + Acid catalyst, reflux 1H-tetrazol-1-yl ethanone intermediate
2 Activation SOCl2 or equivalent for acyl chloride formation Activated intermediate
3 Coupling 4-Aminopiperidine, base (DIPEA), solvent (e.g., CH2Cl2), room temp to reflux Formation of amide/ketone bond
4 Deprotection TFA 10% in CH2Cl2 Free amine on piperidine
5 Purification Column chromatography Pure target compound

This scheme is adapted from similar synthetic routes for related compounds with aminopiperidine and tetrazole moieties.

Research Findings and Notes on Preparation

  • The tetrazole ring synthesis via nitrile and sodium azide is a robust, widely used method providing good yields and purity.

  • Activation of the ethanone intermediate by conversion to acyl chlorides enhances coupling efficiency with aminopiperidine.

  • Deprotection steps using trifluoroacetic acid are mild and effective for removing protecting groups without degrading the compound.

  • Purification by chromatography ensures removal of side products and unreacted starting materials.

  • The compound’s dual functional groups (aminopiperidine and tetrazole) make it a valuable scaffold in medicinal chemistry, often requiring careful synthetic control to preserve both moieties intact.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C8H14N6O
Molecular Weight 210.24 g/mol
Tetrazole formation Nitrile + NaN3, acid catalyst, reflux
Activation reagent Thionyl chloride (SOCl2) or equivalent
Coupling reagent 4-Aminopiperidine, DIPEA (base)
Deprotection agent 10% TFA in CH2Cl2
Purification method Column chromatography
Typical solvents Dichloromethane (CH2Cl2), Acetonitrile, DMSO
Reaction conditions Room temperature to reflux, inert atmosphere preferred

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one, and how is its purity validated?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including coupling of 4-aminopiperidine with a tetrazole-containing precursor. For example, nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., using DMF as a solvent) may link the ethanone bridge. Post-synthesis, purity is confirmed by high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity . Recrystallization or column chromatography (e.g., silica gel with gradient elution) is recommended for purification.

Q. How does the tetrazole moiety influence the compound’s physicochemical and biological properties?

  • Methodological Answer : The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and improving membrane permeability due to its higher lipophilicity. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, which is critical for receptor binding. Additionally, the tetrazole’s acidity (pKa ~4.9) allows it to mimic carboxylate groups in physiological conditions, making it suitable for targeting enzymes like sphingosine 1-phosphate lyase (S1PL) . Solubility can be modulated by adjusting counterions (e.g., hydrochloride salts) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard-specific guidelines. Key precautions include:
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the tetrazole-containing intermediate during synthesis?

  • Methodological Answer :
  • Catalysts : Use zinc salts (e.g., ZnCl₂) to stabilize the tetrazole formation under aqueous conditions, as tetrazoles are often synthesized via [2+3] cycloaddition between nitriles and sodium azide .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Temperature Control : Maintain 80–100°C for cycloaddition reactions to accelerate kinetics while avoiding decomposition.
  • Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to absorb excess azide reagents .

Q. What crystallographic techniques resolve the compound’s 3D structure, and how does SHELXL improve refinement accuracy?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å) to collect high-resolution data.
  • Refinement : SHELXL refines anisotropic displacement parameters and handles twinning or disorder via its robust least-squares algorithms. For example, it corrects for absorption effects and refines hydrogen atom positions using riding models .
  • Validation : Check R-factors (R₁ < 0.05) and validate geometry with PLATON to ensure bond lengths/angles align with expected values .

Q. How should researchers address discrepancies in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :
  • Assay Variability : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and include positive controls (e.g., known inhibitors).
  • Compound Stability : Test for degradation via HPLC at assay timepoints; use fresh DMSO stock solutions to avoid solvent evaporation.
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., kinases or phosphatases) to rule off-target effects.
  • Data Normalization : Use statistical tools (e.g., Grubbs’ test) to identify outliers and apply nonlinear regression for dose-response curve fitting .

Q. What strategies are effective in analyzing the compound’s metabolic stability and potential drug-drug interactions?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 inhibition (e.g., CYP3A4/2D6) using fluorogenic substrates.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) and assess bioavailability implications.
  • Transporters : Evaluate P-gp interaction in Caco-2 cell monolayers to predict blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.